

# An In-depth Technical Guide to Ethyl 3-hydroxybenzoate (CAS 7781-98-8)

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## Compound of Interest

Compound Name: *Ethyl 3-hydroxybenzoate*

Cat. No.: *B1671632*

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This document provides a comprehensive technical overview of **Ethyl 3-hydroxybenzoate**, a versatile organic compound with significant applications in synthetic chemistry and drug discovery. Designed for researchers, chemists, and professionals in the pharmaceutical and chemical industries, this guide delves into the compound's fundamental properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific principles and authoritative data.

## Core Molecular Identity and Physicochemical Properties

**Ethyl 3-hydroxybenzoate** (also known as ethyl m-hydroxybenzoate) is an aromatic ester characterized by a benzene ring substituted with a hydroxyl (-OH) group and an ethyl ester (-COOCH<sub>2</sub>CH<sub>3</sub>) group at the meta position. This bifunctional nature—possessing both a nucleophilic phenolic hydroxyl group and an electrophilic ester carbonyl carbon—is the foundation of its utility as a chemical intermediate.<sup>[1]</sup>

## Chemical Identifiers

A consistent and accurate identification is paramount in research and development. The key identifiers for **Ethyl 3-hydroxybenzoate** are summarized below.

Identifier	Value	Source(s)
CAS Number	7781-98-8	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
EC Number	231-951-1	<a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	ethyl 3-hydroxybenzoate	<a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Molecular Weight	166.17 g/mol	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a>
InChI Key	MWSMNBVIEBRXAL- UHFFFAOYSA-N	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
SMILES	CCOC(=O)c1ccccc(O)c1	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Synonyms	Ethyl m-hydroxybenzoate, m- Ethoxycarbonylphenol, 3- Hydroxybenzoic acid ethyl ester	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>

## Physical and Chemical Properties

The physical state and solubility of a compound dictate its handling, reaction conditions, and purification methods. **Ethyl 3-hydroxybenzoate** typically appears as a white to pale cream crystalline solid at room temperature.[\[1\]](#)[\[9\]](#)

Property	Value	Source(s)
Melting Point	71-73 °C (lit.)	[3][7][10]
Boiling Point	187-188 °C at 31-41 hPa (lit.)	[3][7][10]
Appearance	Colorless to pale yellow solid or viscous liquid	[1]
Odor	Faint, slightly aromatic or phenolic	[1]
Solubility	Soluble in alcohol and ether; slightly soluble in water.	[1]
logP (Octanol/Water)	2.176 - 2.470	[2]

## Synthesis and Mechanism: Fischer Esterification

The most common and industrially viable method for preparing **Ethyl 3-hydroxybenzoate** is the Fischer esterification of 3-hydroxybenzoic acid with ethanol.[\[1\]](#) This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its use of readily available starting materials.

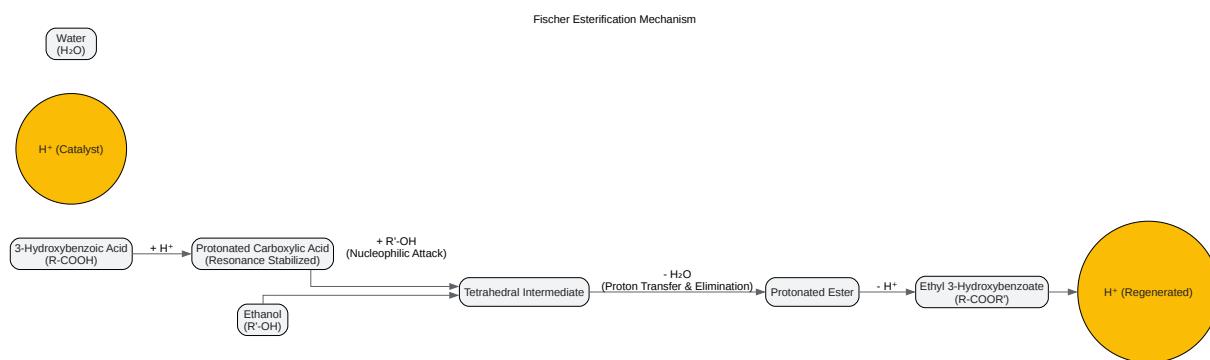
## Causality of Experimental Choices

- Acid Catalyst (e.g., H<sub>2</sub>SO<sub>4</sub>): The reaction requires a strong acid catalyst. Its role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol. Without the catalyst, the reaction would be impractically slow.
- Excess Ethanol: The reaction is an equilibrium process. According to Le Châtelier's principle, using ethanol as both the reactant and the solvent (i.e., in large excess) shifts the equilibrium toward the formation of the ethyl ester product.
- Reflux Conditions: Heating the reaction mixture to its boiling point under reflux ensures a stable, elevated reaction temperature, which increases the reaction rate. Crucially, it also facilitates the removal of water, a byproduct of the reaction. While not always implemented in

a basic lab setup, industrial processes often employ a Dean-Stark apparatus to continuously remove water, further driving the equilibrium to maximize product yield.

## Reaction Mechanism Diagram

The following diagram illustrates the key mechanistic steps of the acid-catalyzed esterification.



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*Fischer esterification reaction mechanism.*

## Step-by-Step Synthesis Protocol

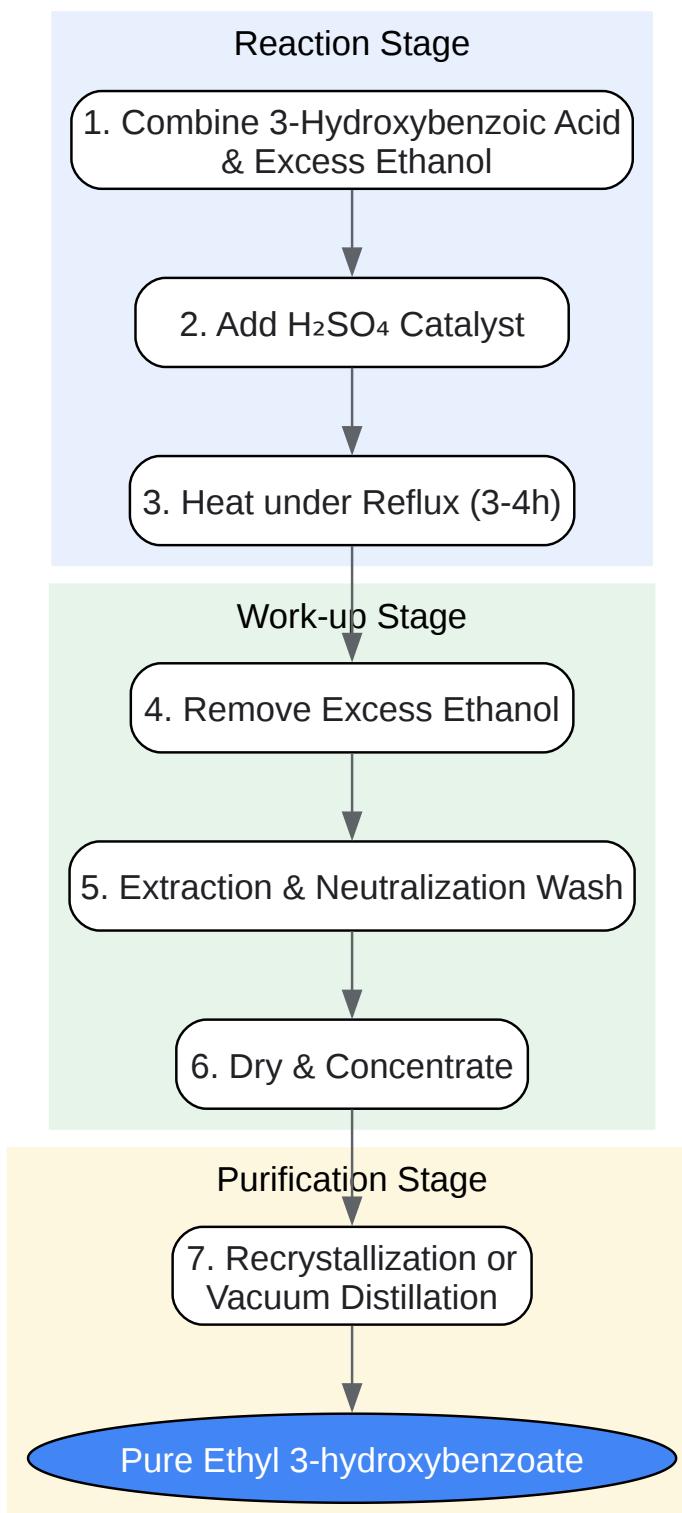
This protocol describes a standard laboratory procedure for the synthesis of **Ethyl 3-hydroxybenzoate**.

- Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-hydroxybenzoic acid and an excess of absolute ethanol (e.g., a 5 to 9-fold molar excess).[11]
- Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the carboxylic acid mass).
- Reaction: Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 3-4 hours.[11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up & Neutralization: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.[11] Dissolve the remaining residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude **Ethyl 3-hydroxybenzoate** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by vacuum distillation to yield a pure crystalline solid.[1]

## Synthesis and Purification Workflow

The following diagram outlines the logical flow from starting materials to the final, purified product.

## Synthesis &amp; Purification Workflow

[Click to download full resolution via product page](#)*Workflow for **Ethyl 3-hydroxybenzoate** synthesis.*

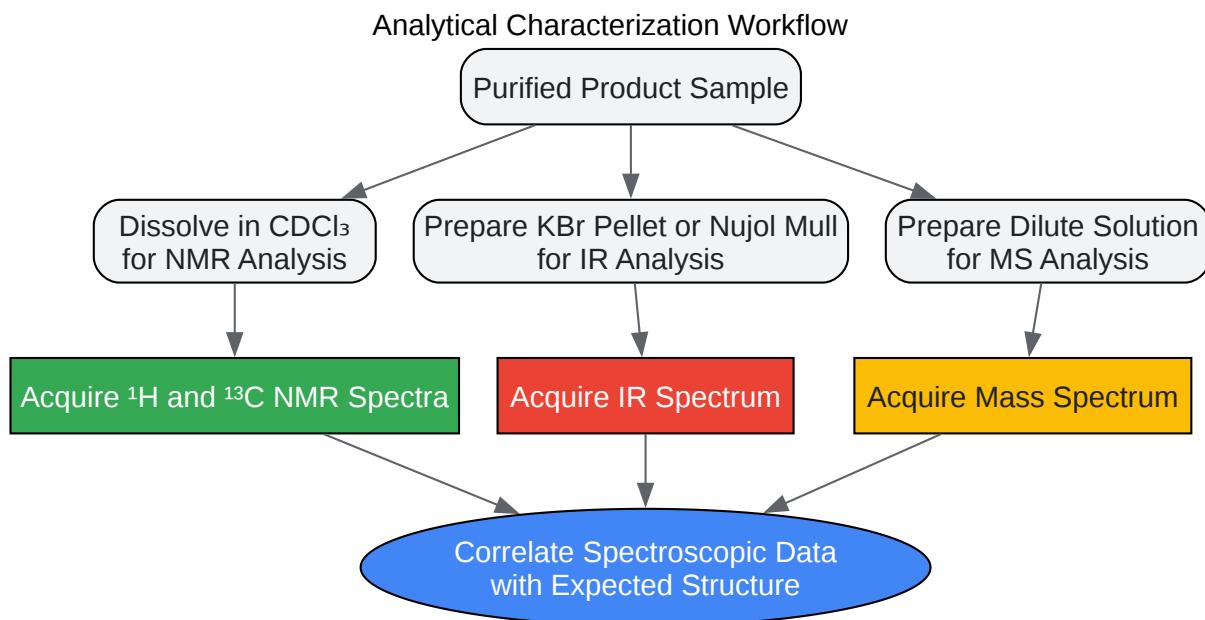
## Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is a critical, self-validating step in any chemical protocol. The primary techniques used are NMR spectroscopy, IR spectroscopy, and mass spectrometry.

## Spectroscopic Data Summary

Technique	Key Data / Expected Peaks	Source(s)
<sup>1</sup> H NMR	$\delta$ (ppm) in CDCl <sub>3</sub> : ~7.6 (m, Ar-H), ~7.3 (t, Ar-H), ~7.1 (m, Ar-H), ~4.3 (q, -OCH <sub>2</sub> CH <sub>3</sub> ), ~1.4 (t, -OCH <sub>2</sub> CH <sub>3</sub> ). The phenolic -OH proton signal can be broad and its chemical shift is concentration-dependent.	[8]
IR Spectroscopy	$\nu$ (cm <sup>-1</sup> ): Broad peak ~3300-3500 (O-H stretch), ~1715 (C=O ester stretch), ~1600 & ~1450 (C=C aromatic ring stretch), ~1250 (C-O ester stretch).	[1][12]
Mass Spectrometry (EI)	m/z: 166 (M <sup>+</sup> , molecular ion), 138 ([M-C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup> ), 121 ([M-OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> , base peak), 93, 65.	[5][13]

## Analytical Workflow



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*Standard workflow for spectroscopic analysis.*

## Applications in Research and Drug Development

**Ethyl 3-hydroxybenzoate** serves as a valuable organic building block for synthesizing more complex molecules.[1][14] Its utility stems from the differential reactivity of its two functional groups.

- **Pharmaceutical Synthesis:** The phenolic hydroxyl group can be alkylated or acylated, while the ester can be hydrolyzed, reduced, or converted to an amide. This makes it a key intermediate for various active pharmaceutical ingredients (APIs). For instance, it has been used in the synthesis of chiral derivatives via the Mitsunobu reaction, a powerful method for inverting stereochemistry.[7][10] Studies have also investigated phenolic analogs, including **Ethyl 3-hydroxybenzoate**, as potential anti-melanoma agents.[14]
- **Fine Chemicals and Fragrances:** Due to its mild aromatic profile, it is also employed in the formulation of fragrances and flavors.[1]

- **Antimicrobial Agent:** It is recognized as a food-grade antimicrobial agent, similar in function to other parabens (esters of p-hydroxybenzoic acid).[10]

## Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential to ensure laboratory safety.

## GHS Hazard Classification

**Ethyl 3-hydroxybenzoate** is classified under the Globally Harmonized System (GHS) with the following hazards:

- H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[5]
- H315: Causes skin irritation (Skin irritation, Category 2).[5]
- H335: May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3).[5]

The corresponding signal word is "Warning".[3]

## Recommended Handling Procedures

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15] Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling dust or vapors.[16]
- **Handling:** Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]
- **First Aid:**
  - If Inhaled: Move the person to fresh air.[15][16]
  - On Skin: Wash off with plenty of soap and water.[16]
  - In Eyes: Rinse cautiously with water for several minutes.[16]

- If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.

## Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17] Keep away from strong oxidizing agents, strong acids, and strong bases.[16]

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